4-Hydroxy-3-[3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoyl]-6-methylpyran-2-one
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Overview
Description
4-HYDROXY-3-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-6-METHYL-2H-PYRAN-2-ONE typically involves multiple steps, including the formation of the benzodioxole and pyranone rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-6-METHYL-2H-PYRAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4-HYDROXY-3-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-6-METHYL-2H-PYRAN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-6-METHYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and pyranone derivatives, such as:
Uniqueness
4-HYDROXY-3-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]-6-METHYL-2H-PYRAN-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H14O7 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C17H14O7/c1-9-5-12(19)15(17(20)24-9)11(18)4-3-10-6-13(21-2)16-14(7-10)22-8-23-16/h3-7,19H,8H2,1-2H3/b4-3+ |
InChI Key |
IFBAFPHXTFPLQH-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
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